N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as FPEB and has been widely studied for its potential applications in the field of neuroscience.
Aplicaciones Científicas De Investigación
Radiolabeled Antagonists for Neuroimaging
One of the notable applications of compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide is their use as radiolabeled antagonists in neuroimaging. Specifically, [18F]p-MPPF has been utilized in the study of 5-HT1A receptors with PET (Positron Emission Tomography), aiding in the exploration of the serotonergic neurotransmission in various species, including humans. This compound's chemistry, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, human data with PET, toxicity, and metabolism have been thoroughly investigated, making it a valuable tool in neuroscientific research (Plenevaux et al., 2000).
Protein Kinase Inhibitors
Another application is found in the synthesis of protein kinase inhibitors using a hybrid flow and microwave approach. The related compounds, including the piperazinyl analogue CTx-0294885, demonstrated a methodology that reduced synthetic steps, improved overall yields, and increased atom economy. This highlights the compound's relevance in the development of new therapeutic agents targeting protein kinases, essential in the regulation of cell functions (Russell et al., 2015).
Dopamine D(3) Receptor Ligands
Further research into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides revealed their potency and selectivity as dopamine D(3) receptor ligands. Modifications of the benzamide PB12 led to the identification of derivatives with moderate D(3) affinity, demonstrating the structural flexibility and potential of these compounds in targeting dopamine receptors. This work contributes to understanding the structure-affinity relationship in the design of selective ligands for neuropsychiatric disorders (Leopoldo et al., 2002).
Novel Crystalline Forms and Patents
Additionally, the discovery of novel crystalline forms of related compounds, as indicated in patents, suggests their potential in treating various disorders, including asthma, gastrointestinal diseases, pain, and depression. This underscores the chemical diversity and applicability of these molecules in medicinal chemistry and drug development (Norman, 2008).
Neuroprotective Effects
The effects of NE-100, a selective and potent σ receptor ligand, on cognitive dysfunction induced by phencyclidine in rats, underscore the potential neuroprotective applications of these compounds. Such studies contribute to the development of therapeutic agents targeting σ receptors to improve cognitive functions in neuropsychiatric conditions (Ogawa et al., 1994).
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide, also known as N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbenzamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . This can influence adenosine-related functions, as ENTs regulate extracellular adenosine levels .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect
Result of Action
The result of the compound’s action is the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This can disrupt nucleotide synthesis and chemotherapy, and influence adenosine-related functions .
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-5-4-6-17(15-16)20(25)22-9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPZPRMLZHXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.